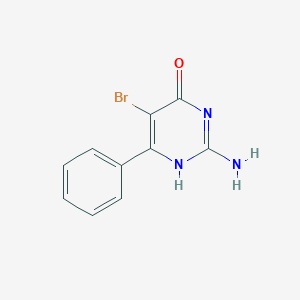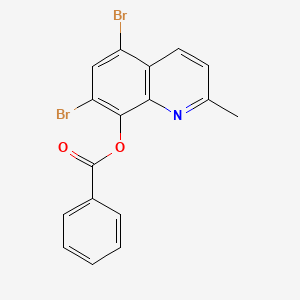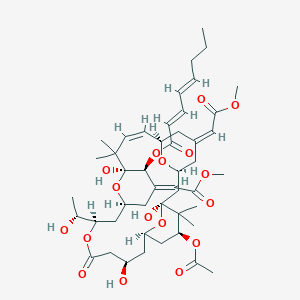
Bucladesine sodium
Vue d'ensemble
Description
Bucladesine, également connue sous le nom de dibutyryl-AMP cyclique, est un dérivé de nucléotide cyclique qui mime l'action de l'AMP cyclique endogène. Il s'agit d'un analogue perméable aux cellules de l'AMP cyclique et il agit comme un inhibiteur de la phosphodiestérase. La bucladesine est largement utilisée en recherche scientifique en raison de sa capacité à induire des réponses physiologiques normales dans les cellules dans des conditions expérimentales .
Méthodes De Préparation
La bucladesine peut être synthétisée par une série de réactions chimiques impliquant l'estérification de l'AMP cyclique avec l'anhydride butyrique. La voie de synthèse implique généralement les étapes suivantes :
Estérification : l'AMP cyclique est mis à réagir avec l'anhydride butyrique en présence d'une base telle que la pyridine pour former du dibutyryl-AMP cyclique.
Les méthodes de production industrielle de la bucladesine impliquent des voies de synthèse similaires, mais elles sont optimisées pour la production à grande échelle. Ces méthodes peuvent inclure des réactions en flux continu et des systèmes de purification automatisés pour garantir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
La bucladesine subit diverses réactions chimiques, notamment :
Hydrolyse : la bucladesine peut être hydrolysée en AMP cyclique et en acide butyrique en présence d'eau et d'un catalyseur acide ou basique.
Oxydation : la bucladesine peut être oxydée pour former de l'AMP cyclique et de l'acide butyrique en utilisant des agents oxydants tels que le permanganate de potassium.
Substitution : La bucladesine peut subir des réactions de substitution nucléophile où les groupes butyryle sont remplacés par d'autres groupes fonctionnels.
Les réactifs et conditions courants utilisés dans ces réactions comprennent l'eau, les acides, les bases et les agents oxydants. Les principaux produits formés par ces réactions sont l'AMP cyclique et l'acide butyrique .
Applications De Recherche Scientifique
La bucladesine a un large éventail d'applications en recherche scientifique, notamment :
Chimie : la bucladesine est utilisée comme composé modèle pour étudier le comportement des nucléotides cycliques et de leurs analogues dans diverses réactions chimiques.
Biologie : la bucladesine est utilisée pour étudier les voies de signalisation cellulaire, en particulier celles qui impliquent des processus dépendants de l'AMP cyclique.
Médecine : la bucladesine est utilisée en recherche pour comprendre les mécanismes d'action des médicaments et pour développer de nouveaux agents thérapeutiques.
Mécanisme d'action
La bucladesine exerce ses effets en mimant l'action de l'AMP cyclique endogène. Elle pénètre dans la membrane cellulaire et est convertie en AMP cyclique à l'intérieur de la cellule. Cette augmentation des niveaux d'AMP cyclique intracellulaire active la protéine kinase A, qui phosphoryle ensuite diverses protéines cibles, ce qui conduit à la modulation de leurs activités. Cette cascade d'événements influence de multiples processus cellulaires, tels que l'expression des gènes, le métabolisme et la survie cellulaire .
Mécanisme D'action
Bucladesine exerts its effects by mimicking the action of endogenous cyclic adenosine monophosphate. It penetrates the cell membrane and is converted to cyclic adenosine monophosphate within the cell. This elevation in intracellular cyclic adenosine monophosphate levels activates protein kinase A, which then phosphorylates various target proteins, leading to modulation of their activities. This cascade of events influences multiple cellular processes, such as gene expression, metabolism, and cell survival .
Comparaison Avec Des Composés Similaires
La bucladesine est similaire à d'autres analogues de nucléotides cycliques, tels que l'AMP cyclique et le GMP cyclique. La bucladesine est unique en sa capacité à traverser la membrane cellulaire et à résister à la dégradation par les phosphodiestérases. Cela en fait un outil précieux pour étudier les processus dépendants de l'AMP cyclique dans les cellules .
Les composés similaires comprennent :
AMP cyclique : un nucléotide cyclique naturel qui joue un rôle clé dans la signalisation cellulaire.
GMP cyclique : un autre nucléotide cyclique impliqué dans diverses voies de signalisation.
Dibutyryl-GMP cyclique : un analogue perméable aux cellules du GMP cyclique utilisé dans des applications de recherche similaires.
Les propriétés uniques de la bucladesine en font un outil puissant pour la recherche scientifique, en particulier dans l'étude des processus dépendants de l'AMP cyclique et le développement de nouveaux agents thérapeutiques.
Propriétés
IUPAC Name |
sodium;[(4aR,6R,7R,7aR)-6-[6-(butanoylamino)purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N5O8P.Na/c1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/q;+1/p-1/t10-,14-,15-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBZRVBLIUDQNG-JBVYASIDSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)[O-])OC(=O)CCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5NaO8P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
362-74-3 (Parent) | |
| Record name | Bucladesine sodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dibutyryl 3',5'-cAMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
491.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16980-89-5, 19436-29-4, 362-74-3 | |
| Record name | Bucladesine sodium [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016980895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium dibutyryl 3',5'-cAMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019436294 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bucladesine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.046 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.135 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate) 2'-butanoate, monosodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.312 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUCLADESINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4DZN2C97A7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(2S,3S)-3-((7-(benzylamino)-3-isopropylpyrazolo[1,5-a]pyrimidin-5-yl)amino)butane-1,2,4-triol](/img/structure/B1667957.png)



![2-(4-Hydroxyphenyl)benzo[b]thiophen-6-ol](/img/structure/B1667962.png)

